molecular formula C20H12F3NO4S B2517233 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate CAS No. 384374-42-9

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Cat. No.: B2517233
CAS No.: 384374-42-9
M. Wt: 419.37
InChI Key: MKJYVWLIVCGHKC-UHFFFAOYSA-N
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Description

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a useful research compound. Its molecular formula is C20H12F3NO4S and its molecular weight is 419.37. The purity is usually 95%.
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Scientific Research Applications

Ultrasound-Promoted Synthesis and Cytotoxic Activity

Gomha and Khalil (2012) developed an efficient ultrasound-promoted synthesis of novel thiazole derivatives bearing a coumarin nucleus. These compounds, including variations similar to the queried chemical, showed potent cytotoxic activity against human keratinocytes, highlighting their potential in therapeutic applications (Gomha & Khalil, 2012).

Colorimetric Sensing of Fluoride and Acetate Ions

Borah et al. (2020) synthesized benzothiazole-functionalized Schiff bases with enhanced colorimetric and fluorescence sensing capabilities for fluoride and acetate ions. The inclusion of a coumarin moiety improved the selectivity and sensitivity of these sensors, demonstrating the versatile applicability of such compounds in environmental monitoring (Borah et al., 2020).

Antimicrobial Activity and Application in Coatings

El‐Wahab et al. (2014) investigated the antimicrobial activity of a coumarin-thiazole derivative and its application in antimicrobial polyurethane coatings. The study demonstrated the compound's effectiveness against various microorganisms, indicating its potential in developing antimicrobial surfaces (El‐Wahab et al., 2014).

Chemosensors for Cyanide Anions

Wang et al. (2015) explored coumarin benzothiazole derivatives as chemosensors for cyanide anions, showcasing their ability to undergo color change and fluorescence quenching upon interaction with cyanide. This property makes them suitable for the development of sensitive detection methods for harmful anions (Wang et al., 2015).

Antitumor Activity

El-Helw et al. (2019) synthesized novel chromenones bearing the benzothiazole moiety, including structures similar to the queried compound, to evaluate their antitumor activity. Some derivatives showed significant anticancer activities, suggesting the potential of such compounds in cancer therapy (El-Helw et al., 2019).

Safety and Hazards

The safety and hazards of benzothiazole derivatives have been studied. For example, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Future Directions

The future directions in the study of benzothiazole derivatives include further exploration of their synthetic developments, in vitro and in vivo activity, and potential applications in the treatment of diseases such as tuberculosis .

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F3NO4S/c1-9-13(27-10(2)25)8-7-11-16(26)15(18(20(21,22)23)28-17(9)11)19-24-12-5-3-4-6-14(12)29-19/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJYVWLIVCGHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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